N-methyl-2-(trifluoromethyl)pyrimidin-5-amine

Lipophilicity Drug-likeness ADME Prediction

N-Methyl-2-(trifluoromethyl)pyrimidin-5-amine (CAS 1260806-87-8, C6H6F3N3, MW 177.13 g/mol) is a disubstituted pyrimidine heterocycle bearing a trifluoromethyl group at the 2-position and an N-methylamino group at the 5-position. As a member of the trifluoromethylpyrimidine class—a privileged scaffold in kinase inhibitor and agrochemical discovery programs—this compound serves as a versatile intermediate for constructing more elaborate bioactive molecules through further functionalization at the remaining ring positions.

Molecular Formula C6H6F3N3
Molecular Weight 177.13 g/mol
Cat. No. B12951727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(trifluoromethyl)pyrimidin-5-amine
Molecular FormulaC6H6F3N3
Molecular Weight177.13 g/mol
Structural Identifiers
SMILESCNC1=CN=C(N=C1)C(F)(F)F
InChIInChI=1S/C6H6F3N3/c1-10-4-2-11-5(12-3-4)6(7,8)9/h2-3,10H,1H3
InChIKeyLEEQUIDUOUHFLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-(trifluoromethyl)pyrimidin-5-amine: A Regiochemically Defined Pyrimidine Building Block for Medicinal Chemistry and Kinase-Targeted Library Synthesis


N-Methyl-2-(trifluoromethyl)pyrimidin-5-amine (CAS 1260806-87-8, C6H6F3N3, MW 177.13 g/mol) is a disubstituted pyrimidine heterocycle bearing a trifluoromethyl group at the 2-position and an N-methylamino group at the 5-position [1]. As a member of the trifluoromethylpyrimidine class—a privileged scaffold in kinase inhibitor and agrochemical discovery programs—this compound serves as a versatile intermediate for constructing more elaborate bioactive molecules through further functionalization at the remaining ring positions [2]. Its specific substitution pattern distinguishes it from its closest regioisomer, N-methyl-5-(trifluoromethyl)pyrimidin-2-amine (CAS 176214-13-4), which bears the CF3 and methylamino groups at exchanged positions, and from the des-methyl analog 2-(trifluoromethyl)pyrimidin-5-amine (CAS 73418-87-8) [3].

Why N-Methyl-2-(trifluoromethyl)pyrimidin-5-amine Cannot Be Interchanged with Its Regioisomer in Kinase-Focused Library Design


The position of the trifluoromethyl group on the pyrimidine ring is a critical determinant of both physicochemical properties and biological target engagement. In a systematic SAR study of pyrimidine-based NF-κB/AP-1 inhibitors, Palanki et al. demonstrated that substitution at the 2-position of the pyrimidine ring dramatically modulates both in vitro potency and Caco-2 permeability, with the 2-methyl analog showing comparable activity but improved permeability relative to the 2-chloro parent [1]. Similarly, the carboxamide group at the 5-position was found to be essential for activity—relocating it to the 6-position resulted in complete loss of function [1]. This positional sensitivity means that regioisomers of N-methyl-2-(trifluoromethyl)pyrimidin-5-amine, such as the 2-amino-5-trifluoromethyl isomer (CAS 176214-13-4), exhibit measurably different computed lipophilicities (XLogP3 1.1 vs. 1.4), hydrogen-bonding tautomeric profiles, and synthetic derivatization pathways, which collectively preclude generic substitution without re-validation of downstream biological and physicochemical endpoints [2][3].

Quantitative Differentiation Evidence for N-Methyl-2-(trifluoromethyl)pyrimidin-5-amine Versus Key Analogs


Computed Lipophilicity (XLogP3) of N-Methyl-2-(trifluoromethyl)pyrimidin-5-amine vs. Regioisomer N-Methyl-5-(trifluoromethyl)pyrimidin-2-amine

The target compound exhibits a computed XLogP3-AA value of 1.1, compared to 1.4 for its regioisomer N-methyl-5-(trifluoromethyl)pyrimidin-2-amine, a difference of 0.3 log units that reflects the distinct electronic and steric environments created by exchanging the positions of the CF3 and methylamino groups [1][2]. Both values were calculated using the identical XLogP3 algorithm (PubChem release version), ensuring cross-comparability.

Lipophilicity Drug-likeness ADME Prediction

Hydrogen-Bond Tautomeric Profile: N-Methyl-2-(trifluoromethyl)pyrimidin-5-amine vs. N-Methyl-5-(trifluoromethyl)pyrimidin-2-amine

Standardized InChI analysis reveals a fundamental difference in hydrogen-bonding topology between the two regioisomers. The target compound's InChI (InChI=1S/C6H6F3N3/c1-10-4-2-11-5(12-3-4)6(7,8)9/h2-3,10H,1H3) indicates a fixed hydrogen on the exocyclic N-methylamino nitrogen with no mobile (tautomeric) hydrogen on the ring nitrogens [1]. In contrast, the regioisomer's InChI (InChI=1S/C6H6F3N3/c1-10-5-11-2-4(3-12-5)6(7,8)9/h2-3H,1H3,(H,10,11,12)) explicitly encodes a mobile hydrogen shared among the three nitrogen atoms (10, 11, 12), indicating the presence of NH tautomerism [2]. Both compounds have a computed hydrogen bond donor count of 1 and acceptor count of 6, but the tautomeric mobility in the regioisomer introduces additional conformational states that can affect molecular recognition.

Hydrogen bonding Tautomerism Target engagement

N-Methyl vs. Primary Amine: Comparison with 2-(Trifluoromethyl)pyrimidin-5-amine

Relative to its des-methyl analog 2-(trifluoromethyl)pyrimidin-5-amine (CAS 73418-87-8), the target compound carries an N-methyl substituent that replaces one primary amine hydrogen, reducing the hydrogen bond donor count from 2 to 1 while increasing molecular weight from 163.1 to 177.13 g/mol and adding one rotatable bond [1][2]. This N-methylation is a well-established strategy in medicinal chemistry to modulate lipophilicity, reduce hydrogen-bond-mediated efflux, and attenuate metabolic N-dealkylation susceptibility. In a related SAR context, Palanki et al. showed that a 2-methyl substitution on a trifluoromethylpyrimidine scaffold maintained in vitro potency while improving Caco-2 permeability, providing class-level evidence that alkyl substitution at the 2-position is tolerated without activity loss [3].

N-alkylation Metabolic stability Lipophilicity modulation

Regiochemical Sensitivity of Pyrimidine Substitution: Class-Level Evidence That Position Dictates Biological Outcome

In a systematic pyrimidine SAR study by Palanki et al., substitution at the 2-position of a 4-trifluoromethylpyrimidine-5-carboxamide scaffold was varied (Cl, F, methyl, H, SCH3, OCH3, NH2), and only fluorine and methyl were tolerated without loss of NF-κB/AP-1 inhibitory activity; all other 2-substituents abolished activity [1]. Critically, the carboxamide at the 5-position was essential—relocating it to the 6-position resulted in complete loss of function [1]. This demonstrates that the pyrimidine scaffold exhibits pronounced regiochemical sensitivity: the position of every substituent is a determinant of biological activity. Applied to the target compound, this class-level principle means that the 2-CF3/5-NHCH3 arrangement is not interchangeable with the 2-NHCH3/5-CF3 arrangement; the two regioisomers are expected to exhibit different biological profiles that must be empirically determined, rather than assumed equivalent.

Regiochemistry Structure-Activity Relationship Kinase inhibitor design

Target Application Scenarios for N-Methyl-2-(trifluoromethyl)pyrimidin-5-amine Based on Regiochemical Differentiation Evidence


Scaffold-Hopping and Regioisomer Pair Screening in Kinase Inhibitor Lead Optimization

In kinase drug discovery programs where a pyrimidine core is a privileged scaffold, systematic screening of regioisomeric pairs is essential for establishing SAR. The target compound, with XLogP3 1.1 and a non-tautomeric NH at the 5-position [1], provides a complementary physicochemical profile to its 2-amino regioisomer (XLogP3 1.4) [2], enabling medicinal chemists to probe how shifting the CF3 group from position 5 to position 2 affects kinase hinge-binding interactions and selectivity profiles [3].

Building Block for Diversifying 2-CF3-Pyrimidine Libraries via C-4 Electrophilic Substitution

The target compound's substitution pattern (CF3 at C-2, NHCH3 at C-5) leaves the C-4 position available for regioselective electrophilic halogenation or cross-coupling reactions. This contrasts with the 2-amino-5-CF3 regioisomer, where the C-4 position is adjacent to the nucleophilic 2-amino group, potentially leading to different regiochemical outcomes in Pd-catalyzed couplings. The Boehringer Ingelheim patent portfolio on regioselective preparation of 2,4-differentiated 5-trifluoromethylpyrimidine building blocks underscores the industrial relevance of achieving precise positional control in such intermediates [4].

Design of Analog Series with Modulated Hydrogen-Bonding Capacity for CNS-Penetrant Programs

For central nervous system (CNS) drug discovery programs where lower topological polar surface area (TPSA) and reduced hydrogen bond donor count correlate with improved blood-brain barrier penetration, the target compound's TPSA of 37.8 Ų and single H-bond donor (HBD 1) make it a more CNS-appropriate starting point compared to the primary amine analog 2-(trifluoromethyl)pyrimidin-5-amine, which bears two H-bond donors [1][5]. The N-methyl group's reduction of HBD count by one, combined with its modest computed lipophilicity (XLogP3 1.1), positions this building block favorably for CNS lead optimization where excessive HBD count (>2) is often penalized.

Agrochemical Intermediate with Defined Regiochemistry for Patentable Composition-of-Matter Claims

Trifluoromethylpyrimidine derivatives are established intermediates in agrochemical discovery, with recent literature demonstrating antifungal and insecticidal activities for novel amide-bearing analogs [6]. The specific 2-CF3/5-NHCH3 substitution pattern of the target compound defines a unique chemical space that can serve as the basis for patentable composition-of-matter claims, as the regioisomeric 2-NHCH3/5-CF3 analog represents a distinct chemical entity with different physicochemical properties and, presumably, different biological spectrum.

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